molecular formula C14H13N3OS B11150095 N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

Cat. No.: B11150095
M. Wt: 271.34 g/mol
InChI Key: BQZAUBIWZIGOIW-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole.

Preparation Methods

Chemical Reactions Analysis

N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Mechanism of Action
The compound exhibits significant anticancer properties by targeting multiple signaling pathways involved in tumor progression. It has been shown to induce apoptosis in cancer cells through mechanisms that include the inhibition of anti-apoptotic proteins and the modulation of cell cycle regulators.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : In a study assessing the cytotoxic effects of various thiazole-indole derivatives, N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide demonstrated notable activity against several cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited an IC50 value of 6.10 µM against MCF-7 cells, indicating potent activity .
  • Multitarget Approach : The compound's design allows it to act on multiple targets within cancer cells, making it a promising candidate for developing multitarget anticancer agents. This characteristic is crucial for overcoming resistance mechanisms often seen in cancer therapy .

Neuroprotective Effects

Research has indicated that derivatives of indole and thiazole structures can possess neuroprotective properties. This compound has been explored for its potential in treating neurodegenerative diseases such as Parkinson's disease.

Findings
In structure-activity relationship studies focused on indole derivatives, compounds similar to this compound were found to exhibit protective effects on neuronal cells under oxidative stress conditions. This suggests that such compounds could be further developed for therapeutic use in neurodegenerative disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. The thiazole ring is known for enhancing the bioactivity of compounds.

Research Insights
In antimicrobial assays, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a zone of inhibition comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .

Summary of Applications

ApplicationDescriptionKey Findings
Anticancer Activity Induces apoptosis and modulates signaling pathways in cancer cellsIC50 = 6.10 µM against MCF-7 cells; multitarget action against tumor progression
Neuroprotective Effects Protects neuronal cells from oxidative stressPotential therapeutic candidate for neurodegenerative diseases like Parkinson's
Antimicrobial Properties Effective against various bacterial strainsComparable antimicrobial activity to standard antibiotics

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety allows it to bind with high affinity to these targets, leading to the modulation of various biochemical pathways. This compound can inhibit or activate specific enzymes, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific combination of the indole and thiazole rings, which imparts distinct chemical and biological properties.

Biological Activity

N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

  • Chemical Formula : C14H13N3OS
  • Molecular Weight : 271.3375 g/mol
  • CAS Number : 1401572-97-1

The compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Protein Kinases : this compound has been shown to inhibit key protein kinases such as EGFR, HER2, VEGFR-2, and CDK2. This inhibition results in cell cycle arrest at the G2/M phase, which is critical for cancer treatment .
  • Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the thiazole moiety plays a crucial role in enhancing its anticancer properties. For instance, compounds with specific substitutions on the thiazole ring have shown improved activity against cancer cells .

Anticancer Efficacy

Recent studies have highlighted the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings regarding its anticancer activity:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induces apoptosis and cell cycle arrest
HeLa2.41Inhibition of protein kinases
SK-MEL-20.89Disruption of DNA replication machinery
PANC-11.50Induction of multipolar mitoses

Study 1: Antitumor Activity in vitro

In a study conducted by researchers at a leading university, this compound was tested against several human cancer cell lines. The results indicated that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. The study also demonstrated that the compound induced apoptosis through mitochondrial pathways .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which this compound exerts its effects. The findings revealed that the compound interacts with cellular pathways involved in cell cycle regulation and apoptosis. Specifically, it was observed to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors in treated cells .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 3-formyl-1H-indole-2-carboxylic acid derivatives with thiazole precursors under reflux in acetic acid with sodium acetate as a catalyst. Key variables include temperature (80–100°C), solvent polarity, and reaction time (3–5 hours). Optimization requires monitoring via TLC/HPLC and adjusting molar ratios (e.g., 1:1.1 for aldehyde:thiazole) to minimize side products like uncyclized intermediates .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential. The indole NH proton typically appears as a singlet near δ 10.5–11.0 ppm, while thiazole protons resonate at δ 7.0–8.5 ppm. Purity ≥95% can be validated via reverse-phase HPLC using a C18 column (acetonitrile/water gradient) .

Q. How do physicochemical properties (e.g., solubility, logP) influence experimental design in biological assays?

  • Methodological Answer : The compound’s low aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) or PEG-400 as solvents. For in vitro assays, stock solutions should be prepared at ≤10 mM to avoid precipitation. Stability studies (pH 2–9, 37°C) are critical for pharmacokinetic profiling .

Advanced Research Questions

Q. What strategies are employed to evaluate and validate the compound’s biological activity against disease targets?

  • Methodological Answer : Use orthogonal assays (e.g., enzyme inhibition, cell viability, and target engagement). For kinase inhibition, conduct ATP-competitive binding assays (IC50) with recombinant enzymes like GSK-3β. Cross-validate via Western blotting for downstream phospho-targets (e.g., β-catenin) in cancer cell lines .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for potency?

  • Methodological Answer : Systematically modify substituents on the indole (C6 position) and thiazole (2,5-dimethyl groups). Compare IC50 values against wild-type and mutant enzymes. For example, replacing the 2,5-dimethyl groups with halogens may enhance hydrophobic interactions in enzyme pockets .

Q. What in silico approaches predict binding modes and off-target risks?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., PDB ID 1H8F for kinases). Pharmacophore modeling identifies key interaction points (e.g., hydrogen bonds with indole NH). ADMET prediction tools (e.g., SwissADME) assess CYP450 inhibition and BBB permeability .

Q. How can conflicting biological data (e.g., cytotoxicity vs. efficacy) be resolved?

  • Methodological Answer : Conduct dose-response curves (0.1–100 µM) across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate target-specific effects from nonspecific toxicity. Use CRISPR knockouts of the putative target to confirm mechanism .

Q. What methods assess the compound’s stability under physiological conditions?

  • Methodological Answer : Simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids at 37°C for 24 hours. Analyze degradation products via LC-MS. Plasma stability assays (mouse/human plasma, 37°C) quantify hydrolysis rates over 60 minutes .

Q. How can the mechanism of action be elucidated when target deconvolution is unclear?

  • Methodological Answer : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal denaturation shifts. Combine with affinity chromatography using biotinylated analogs and pull-down/MS identification .

Q. What techniques control regioselectivity during heterocycle formation in derivatives?

  • Methodological Answer : Use directing groups (e.g., Boc-protected amines) on the indole ring to guide cross-coupling reactions. For thiazole modifications, employ Pd-catalyzed C–H activation with pyridine-based ligands to achieve >90% regioselectivity .

Properties

Molecular Formula

C14H13N3OS

Molecular Weight

271.34 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2,5-dimethyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H13N3OS/c1-8-13(16-9(2)19-8)14(18)17-11-4-3-10-5-6-15-12(10)7-11/h3-7,15H,1-2H3,(H,17,18)

InChI Key

BQZAUBIWZIGOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C)C(=O)NC2=CC3=C(C=C2)C=CN3

Origin of Product

United States

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